molecular formula C12H14O2Se B14613796 3-(Phenylselanyl)oxepan-2-one CAS No. 57205-08-0

3-(Phenylselanyl)oxepan-2-one

Cat. No.: B14613796
CAS No.: 57205-08-0
M. Wt: 269.21 g/mol
InChI Key: CMJRNLKGTTXBCO-UHFFFAOYSA-N
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Description

3-(Phenylselanyl)oxepan-2-one is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The compound features a six-membered oxepane ring with a phenylselanyl group attached to the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylselanyl)oxepan-2-one typically involves the oxidative selenofunctionalization of allenes. This process can be achieved through metal-free oxidative selenofunctionalization reactions using organoselenium and 1-fluoropyridinium reagents . The reaction conditions often include the selective electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle selenium compounds, which can be toxic.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylselanyl)oxepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or other oxidized selenium species.

    Reduction: Reduction reactions can convert the selenium moiety to selenides or other reduced forms.

    Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and other peroxides.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides.

Scientific Research Applications

3-(Phenylselanyl)oxepan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Phenylselanyl)oxepan-2-one involves its interaction with biological molecules through its selenium moiety. Selenium can participate in redox reactions, influencing various biochemical pathways. The compound may target specific enzymes or proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Phenylselanyl)oxepan-2-one is unique due to its specific structure, which combines an oxepane ring with a phenylselanyl group.

Properties

CAS No.

57205-08-0

Molecular Formula

C12H14O2Se

Molecular Weight

269.21 g/mol

IUPAC Name

3-phenylselanyloxepan-2-one

InChI

InChI=1S/C12H14O2Se/c13-12-11(8-4-5-9-14-12)15-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2

InChI Key

CMJRNLKGTTXBCO-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(=O)C(C1)[Se]C2=CC=CC=C2

Origin of Product

United States

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